Enhanced Lipophilicity (logP) of 2-Chloro-1-ethoxymethylimidazole vs. 2-Chloroimidazole and 2-Bromo-1-ethoxymethylimidazole
2-Chloro-1-ethoxymethylimidazole exhibits a calculated logP of 1.43, which is higher than that of the core 2-chloroimidazole scaffold (logP 1.06) and the bromo analog 2-bromo-1-ethoxymethylimidazole (logP 1.16) . This increased lipophilicity is attributed to the ethoxymethyl substituent and influences compound partitioning in biological and chromatographic systems.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 1.43 |
| Comparator Or Baseline | 2-Chloroimidazole: logP = 1.06 (estimated); 2-Bromo-1-ethoxymethylimidazole: logP = 1.16 |
| Quantified Difference | +0.37 log units vs. 2-chloroimidazole; +0.27 log units vs. 2-bromo-1-ethoxymethylimidazole |
| Conditions | Calculated logP (ACD/Labs) from chemical structure |
Why This Matters
Higher logP suggests improved membrane permeability and altered solubility, which are critical for in vitro and in vivo bioassays and may guide formulation strategies.
